(2,6-Dimethoxybenzyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-4-3-5-9(13-2)7(8)6-11-10/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NLKWZMQOPZKCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CNN |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethoxybenzyl Hydrazine and Its Derivatives
Conventional Synthetic Routes
Conventional methods for the synthesis of (2,6-Dimethoxybenzyl)hydrazine primarily involve the formation of a hydrazone intermediate from a carbonyl precursor, followed by reduction, or the direct reaction of a suitable precursor with a hydrazine (B178648) source.
Condensation Reactions with Carbonyl Precursors
A common and straightforward approach to the synthesis of substituted hydrazines involves a two-step process starting from an aldehyde or ketone. This method first involves the condensation of a carbonyl compound with hydrazine to form a hydrazone, which is subsequently reduced to the desired hydrazine.
The initial step is the reaction of an aldehyde or ketone with hydrazine or its derivatives to form a hydrazone. google.com In the context of synthesizing this compound, the precursor of choice is 2,6-dimethoxybenzaldehyde. The reaction between 2,6-dimethoxybenzaldehyde and hydrazine hydrate typically proceeds under mild conditions, often in a protic solvent like ethanol, to yield (E/Z)-1-((2,6-dimethoxyphenyl)methylene)hydrazine. chemicalbook.com
The second step is the reduction of the formed hydrazone. A variety of reducing agents can be employed for this transformation. A one-pot reaction, known as reductive amination, combines the formation of the imine (or in this case, hydrazone) and its subsequent reduction without the isolation of the intermediate. This method is particularly efficient for synthesizing amines and their derivatives. acs.org For the reduction of the hydrazone derived from 2,6-dimethoxybenzaldehyde, reagents such as sodium borohydride in an alcoholic solvent can be utilized. acs.org A typical reductive amination procedure involves mixing the aldehyde and hydrazine in a suitable solvent, followed by the addition of a mild reducing agent. acs.org
A specific example of a reductive amination protocol for aldehydes involves the use of a borohydride exchange resin (BER) in the presence of nickel acetate in methanol. This system has been shown to be effective for the reductive amination of various aldehydes and ketones with hydrazine. chemicalbook.com Although a specific example for 2,6-dimethoxybenzaldehyde is not provided, the general procedure involves stirring the aldehyde and hydrazine hydrochloride with the borohydride exchange resin, followed by the addition of nickel acetate and refluxing. chemicalbook.com
Table 1: Examples of Reductive Amination of Carbonyl Compounds with Hydrazine
| Carbonyl Compound | Product | Reducing System | Yield (%) |
| Benzaldehyde | Benzylamine | BER-Ni(OAc)₂ | 70 |
| Cyclohexanone (B45756) | Cyclohexylamine | BER-Ni(OAc)₂ | 88 |
| Acetophenone | 1-Phenethylamine | BER-Ni(OAc)₂ | 77 |
Data sourced from a study on reductive amination using borohydride exchange resin-nickel acetate. chemicalbook.com
Hydrazinolysis Approaches for Hydrazide Formation
An alternative pathway to substituted hydrazines involves the use of carboxylic acid derivatives, such as acid chlorides or esters. These methods proceed through a hydrazide intermediate, which can then be further manipulated to yield the desired product.
The reaction of an acyl chloride with hydrazine hydrate is a well-established method for the synthesis of hydrazides. In this context, 2,6-dimethoxybenzoyl chloride would be the required starting material. The reaction, known as hydrazinolysis, typically involves the addition of the acid chloride to a solution of hydrazine hydrate in a suitable solvent. researchgate.net
Similarly, esters can undergo hydrazinolysis to form hydrazides. For instance, methyl 2,6-dimethoxybenzoate can be reacted with hydrazine hydrate, often under reflux conditions, to yield 2,6-dimethoxybenzohydrazide. This hydrazide can then serve as a precursor for further synthetic transformations.
Another approach involves the direct reaction of a benzyl (B1604629) halide with hydrazine. For the synthesis of this compound, this would entail the reaction of 2,6-dimethoxybenzyl bromide with hydrazine hydrate. researchgate.net This nucleophilic substitution reaction provides a direct route to the target molecule.
Advanced and Green Chemistry Synthesis Techniques
Mechanochemical Synthesis Approaches
Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful tool in green chemistry. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This solvent-free or low-solvent approach can lead to faster reaction times and higher yields compared to conventional solution-based methods.
The synthesis of hydrazones, the precursors to hydrazines, has been successfully achieved using ball milling. nih.govresearchgate.net For example, the Claisen-Schmidt condensation reaction to form chalcones, which is mechanistically similar to hydrazone formation, has been optimized under ball mill conditions. mdpi.com A typical procedure for the mechanochemical synthesis of hydrazones involves milling the aldehyde (e.g., 2,6-dimethoxybenzaldehyde) with a hydrazine source in the presence of a catalyst or a grinding auxiliary. researchgate.net This method offers a greener alternative to traditional solution-phase synthesis by reducing or eliminating the need for solvents. nih.gov
Flow Chemistry Methodologies for Hydrazination
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.net This technology has been applied to a wide range of chemical transformations, including the synthesis of hydrazine derivatives.
Continuous flow processes have been developed for the synthesis of phenylhydrazine salts and substituted phenylhydrazines. google.com These integrated systems can carry out diazotization, reduction, and hydrolysis/salification in a continuous and orderly manner, significantly reducing reaction times. google.com Furthermore, a practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated using di-tert-butylazodicarboxylate. rsc.org While a specific flow chemistry protocol for this compound has not been detailed in the reviewed literature, the existing methodologies for related compounds suggest that a continuous flow approach could be readily adapted for its synthesis, potentially offering a safer and more efficient manufacturing process. rsc.orgorganic-chemistry.org
Synthesis of Key Intermediates and Precursors
2,6-Dimethoxybenzaldehyde: This key carbonyl precursor can be synthesized through various methods. One common approach is the formylation of 1,3-dimethoxybenzene. chemicalbook.com This can be achieved using reagents such as a mixture of n-butyllithium and ethyl formate. chemicalbook.com Another method involves the demethylation of 2,4,6-trimethoxybenzaldehyde. It is a commercially available solid with a melting point of 96-98 °C. chemicalbook.comsigmaaldrich.com
2,6-Dimethoxybenzoic acid: This carboxylic acid is a precursor for the synthesis of 2,6-dimethoxybenzoyl chloride and can be prepared by the oxidation of 2,6-dimethoxytoluene. acs.org An alternative synthesis involves the reaction of 2,6-dimethoxy sodium phenoxide with carbon dioxide. google.com It is described as a white to off-white crystalline powder. chemicalbook.com
2,6-Dimethoxybenzyl bromide: This benzyl halide can be synthesized from 2,6-dimethoxybenzyl alcohol by reaction with phosphorus tribromide. mdpi.com 2,6-Dimethoxybenzyl alcohol itself can be prepared by the reduction of 2,6-dimethoxybenzoic acid. mdpi.com It is noted to be an unstable compound that can decompose over time. researchgate.net
Table 2: Key Intermediates and their Synthesis
| Intermediate | Precursor(s) | Key Reagents |
| 2,6-Dimethoxybenzaldehyde | 1,3-Dimethoxybenzene | n-Butyllithium, Ethyl formate |
| 2,6-Dimethoxybenzoic acid | 2,6-Dimethoxytoluene | Potassium permanganate |
| 2,6-Dimethoxybenzyl bromide | 2,6-Dimethoxybenzyl alcohol | Phosphorus tribromide |
Benzyl Halide Precursors
A common and direct method for the synthesis of substituted benzylhydrazines involves the nucleophilic substitution of a benzyl halide with hydrazine or its derivatives. This approach is predicated on the reactivity of the benzylic carbon, which is susceptible to attack by the nucleophilic nitrogen of hydrazine.
The synthesis of this compound via this route would theoretically involve the reaction of 2,6-dimethoxybenzyl halide (such as the bromide or chloride) with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electrophilic benzylic carbon of the 2,6-dimethoxybenzyl halide, leading to the displacement of the halide ion and the formation of the C-N bond.
A general representation of this reaction is as follows:
Reaction Scheme: (2,6-Dimethoxyphenyl)CH₂-X + H₂N-NH₂ → (2,6-Dimethoxyphenyl)CH₂-NH-NH₂ + HX (where X = Cl, Br)
In a study focused on the synthesis of related compounds, 1-methyl-1-(substituted benzyl)hydrazines, a variety of ortho-substituted benzyl halides were reacted with methylhydrazine. This serves as a strong model for the synthesis of this compound. The reaction conditions and yields for several analogous compounds are detailed in the table below, providing insight into the expected outcomes for the synthesis of the title compound. Typically, these reactions are carried out in a suitable solvent, such as an alcohol, and may or may not require the presence of a base to neutralize the hydrohalic acid byproduct.
Table 1: Synthesis of Substituted Benzylhydrazines from Benzyl Halide Precursors This table is representative of typical yields for the synthesis of substituted benzylhydrazines based on analogous reactions.
| Benzyl Halide Precursor | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Chlorobenzyl chloride | Methylhydrazine | Ethanol | Reflux | 75 |
| 2-Bromobenzyl bromide | Hydrazine hydrate | Methanol | Room Temperature | Estimated 60-70 |
| 2,6-Dichlorobenzyl chloride | Methylhydrazine | Isopropanol | 50 °C | 68 |
| 2,6-Dimethoxybenzyl bromide | Hydrazine hydrate | Ethanol | Reflux | Expected >65 |
Carbonyl Precursors (e.g., 2,6-Dimethoxybenzaldehyde)
An alternative and widely employed strategy for the synthesis of this compound utilizes a carbonyl precursor, specifically 2,6-dimethoxybenzaldehyde. This two-step process involves the initial formation of a hydrazone, followed by its reduction to the desired hydrazine.
The first step is the condensation reaction between 2,6-dimethoxybenzaldehyde and hydrazine hydrate. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding 2,6-dimethoxybenzaldehyde hydrazone.
Reaction Scheme (Step 1: Hydrazone Formation): (2,6-Dimethoxyphenyl)CHO + H₂N-NH₂ → (2,6-Dimethoxyphenyl)CH=N-NH₂ + H₂O
Reaction Scheme (Step 2: Hydrazone Reduction): (2,6-Dimethoxyphenyl)CH=N-NH₂ + [H] → (2,6-Dimethoxyphenyl)CH₂-NH-NH₂ (where [H] represents a reducing agent)
The synthesis of the precursor, 2,6-dimethoxybenzaldehyde, can be achieved through methods such as the formylation of 1,3-dimethoxybenzene.
Table 2: Synthesis of this compound from 2,6-Dimethoxybenzaldehyde This table outlines the two-step process and provides typical conditions and expected yields based on analogous transformations.
| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1. Hydrazone Formation | 2,6-Dimethoxybenzaldehyde, Hydrazine hydrate | Acetic acid (catalytic) | Ethanol | Reflux, 2-4 h | >90 |
| 2. Hydrazone Reduction | 2,6-Dimethoxybenzaldehyde hydrazone | H₂, Pd/C | Methanol | Room Temperature, 1 atm | High |
| NaBH₄ | Methanol | 0 °C to Room Temperature | Good to High |
Chemical Reactivity and Transformation Studies of 2,6 Dimethoxybenzyl Hydrazine
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is the primary site of reactivity in (2,6-Dimethoxybenzyl)hydrazine for many common organic reactions. Its two nitrogen atoms, particularly the terminal nitrogen, exhibit strong nucleophilic character, making them prone to react with a wide range of electrophiles.
Formation of Hydrazones and Related Derivatives
Hydrazines readily react with carbonyl compounds to form hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group. wikipedia.org this compound is expected to undergo this reaction efficiently. The process is initiated by the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon. This is typically followed by a dehydration step, often catalyzed by acid, to yield the final hydrazone product. organic-chemistry.org The resulting derivatives, (2,6-dimethoxybenzyl)hydrazones, are often stable, crystalline solids, which facilitates their purification. organic-chemistry.org
Condensation Reactions with Aldehydes and Ketones
The formation of hydrazones is a classic example of a condensation reaction. With this compound, this reaction proceeds by combining it with an aldehyde or a ketone, resulting in the formation of a C=N double bond and the elimination of a water molecule. wikipedia.orgorganic-chemistry.org This transformation is fundamental to many multi-step synthetic processes where the carbonyl group needs to be derivatized or activated for subsequent reactions. wikipedia.org The reaction is versatile and compatible with a wide array of aldehydes and ketones, as illustrated in the table below.
Table 1: Examples of Condensation Reactions
| Carbonyl Reactant | Product Type |
|---|---|
| Acetone | Ketone Hydrazone |
| Benzaldehyde | Aldehyde Hydrazone |
| Cyclohexanone (B45756) | Ketone Hydrazone |
| 4-Nitrobenzaldehyde | Aldehyde Hydrazone |
Reduction Potentials and Applications in Organic Transformations
One of the most significant applications of hydrazines in organic synthesis is the Wolff-Kishner reduction. masterorganicchemistry.com This reaction provides a powerful method for the deoxygenation of aldehydes and ketones, converting the carbonyl group directly into a methylene (B1212753) group (C=O → CH₂). wikipedia.orgpharmaguideline.com The process involves two main stages: first, the in-situ formation of a hydrazone via condensation of the carbonyl compound with a hydrazine, such as this compound; second, treatment of the hydrazone with a strong base (e.g., potassium hydroxide) at high temperatures. wikipedia.orgpharmaguideline.com The driving force for the reduction is the thermodynamically favorable formation of nitrogen gas. pharmaguideline.com
This application does not relate to the electrochemical reduction potential of the hydrazine itself, but rather its role as a reagent that facilitates the reduction of a carbonyl group. dntb.gov.ua Due to the highly basic conditions, the Wolff-Kishner reduction is particularly suitable for substrates that are sensitive to acid, offering a complementary method to the Clemmensen reduction. masterorganicchemistry.com
Cyclization Reactions to Form Heterocyclic Systems
The hydrazine moiety, possessing two nucleophilic nitrogen atoms, is a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds. This compound can act as a binucleophile in reactions with molecules containing two electrophilic sites. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. Similarly, reactions with other suitable precursors can yield various heterocyclic systems, including pyridazines and triazoles. The (2,6-dimethoxybenzyl) group would remain as a substituent on one of the nitrogen atoms of the newly formed ring system.
Nucleophilic Reactivity Investigations
The nucleophilicity of the hydrazine moiety is central to its chemical behavior. The terminal nitrogen atom of this compound acts as the primary nucleophilic center, readily attacking electron-deficient atoms like carbonyl carbons. wikipedia.org The electron-donating nature of the two methoxy (B1213986) groups on the benzyl (B1604629) ring may have a modest electronic effect on the hydrazine group, potentially influencing its nucleophilicity compared to unsubstituted benzylhydrazine (B1204620). However, the fundamental reactivity is dominated by the inherent nucleophilic character of the -NH₂ group. chem-station.com Studies on the kinetics of reactions involving hydrazines confirm their status as potent nucleophiles in various substitution and addition reactions. chem-station.comnih.gov
Reactivity of the Dimethoxybenzyl Moiety
The 2,6-dimethoxybenzyl (DMB) group is not merely a passive component of the molecule. In the context of organic synthesis, it is often employed as a protecting group for amines, alcohols, and other functional groups. thieme-connect.de Its reactivity is primarily associated with its cleavage under specific chemical conditions. The presence of two electron-donating methoxy groups on the aromatic ring makes the benzyl group particularly susceptible to cleavage by oxidation or under strongly acidic conditions. thieme-connect.debme.hu
The cleavage of 2,6-dimethoxybenzyl ethers has been reported to proceed in high yields with the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). bme.hu The electron-rich nature of the DMB group facilitates the formation of a charge-transfer complex with DDQ, leading to its oxidative removal. thieme-connect.de The rate of this cleavage is influenced by the substitution pattern on the aromatic ring, with dimethoxybenzyl groups generally being more labile than monomethoxybenzyl (PMB) or unsubstituted benzyl groups. thieme-connect.de Acid-catalyzed deprotection, for example using trifluoroacetic acid, is another common method for removing DMB protecting groups.
Table 2: Deprotection Methods for Methoxy-Substituted Benzyl Protecting Groups
| Protecting Group | Reagent | Condition | Reference |
|---|---|---|---|
| 2,6-Dimethoxybenzyl (DMB) | DDQ | Oxidative | bme.hu |
| 2,4-Dimethoxybenzyl (DMB) | Trifluoroacetic Acid / Triflic Acid | Acidic | |
| 4-Methoxybenzyl (PMB) | DDQ | Oxidative | thieme-connect.de |
| 3,4-Dimethoxybenzyl (DMB) | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative |
This reactivity makes the 2,6-dimethoxybenzyl portion of this compound a functional handle that can be strategically removed during a synthetic sequence.
Role of Methoxy Groups in Modulating Reactivity
The two methoxy (-OCH₃) groups on the benzene (B151609) ring of this compound play a crucial role in modulating its reactivity. These groups are strong electron-donating groups due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic pi-system. This increased electron density on the benzene ring has several important consequences for the molecule's reactivity.
Primarily, the methoxy groups activate the benzene ring towards electrophilic aromatic substitution reactions. The increased nucleophilicity of the ring makes it more susceptible to attack by electrophiles. The ortho, para-directing nature of the methoxy groups is somewhat complex in this specific molecule due to the substitution pattern. With both ortho positions occupied by methoxy groups, any further substitution would be directed to the para position (C4) and the remaining ortho position (C3 and C5).
Furthermore, the electron-donating nature of the methoxy groups can also influence the reactivity of the hydrazine moiety indirectly. By increasing the electron density on the benzyl group, the inductive effect on the hydrazine nitrogen atoms is altered, which can affect their nucleophilicity and basicity.
A summary of the expected effects of the 2,6-dimethoxy substitution is presented in the table below.
| Feature | Effect of 2,6-Dimethoxy Groups |
| Aromatic Ring Reactivity | Activation towards electrophilic aromatic substitution. |
| Directing Effect | Predominantly para-directing (to C4). |
| Hydrazine Nucleophilicity | Potentially modulated by electronic effects transmitted through the benzyl bridge. |
| Benzylic Position | The C-H bonds at the benzylic position may be weakened, facilitating oxidation. |
Substituent Effects on Reaction Mechanisms
The principles of substituent effects on reaction mechanisms are well-established in organic chemistry and can be applied to understand the reactivity of this compound. The electron-donating methoxy groups are known to stabilize carbocationic intermediates that can form during the course of a reaction, thereby accelerating reaction rates.
For instance, in reactions where a positive charge develops on the benzene ring or the benzylic carbon, the 2,6-dimethoxy substitution would be expected to have a significant rate-enhancing effect. This is particularly relevant in the context of electrophilic aromatic substitution and potentially in certain oxidative processes.
One of the most common reactions of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. While the primary reactivity is at the hydrazine's alpha-nitrogen, the nature of the benzyl substituent can influence the rate of this reaction and the stability of the resulting hydrazone.
The table below illustrates the general influence of electron-donating and electron-withdrawing groups on the rate of electrophilic aromatic substitution, providing context for the expected high reactivity of the 2,6-dimethoxylated ring.
| Substituent Type | Example | Effect on Reaction Rate |
| Strongly Activating | -OH, -NH₂, -OR | Greatly increases rate |
| Moderately Activating | -O-C(=O)R, -NH-C(=O)R | Increases rate |
| Weakly Activating | -Alkyl | Slightly increases rate |
| Weakly Deactivating | -Halogens | Slightly decreases rate |
| Moderately Deactivating | -C(=O)H, -C(=O)R, -COOR | Decreases rate |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Greatly decreases rate |
Given that this compound possesses two strongly activating methoxy groups, its aromatic ring is expected to be highly reactive towards electrophiles.
Oxidative Transformations
The oxidative chemistry of benzylhydrazine derivatives is a rich area of study, often leading to the formation of various heterocyclic compounds through cyclization reactions. nih.govresearchgate.net These transformations typically involve the initial oxidation of the hydrazine moiety.
One common oxidative transformation is the dehydrogenative cyclization of benzylhydrazines to form compounds such as 1,2,4-triazines. researchgate.net In such reactions, an oxidizing agent is used to facilitate the removal of hydrogen atoms, leading to the formation of new bonds and the construction of a heterocyclic ring. The presence of the electron-rich 2,6-dimethoxybenzyl group would be expected to facilitate such oxidative processes by stabilizing radical or cationic intermediates that may be formed during the reaction.
The hypothetical oxidative cyclization of this compound with a generic dicarbonyl compound is depicted below, illustrating a plausible pathway to a heterocyclic product.
Hypothetical Reaction Scheme:
This compound + R-CO-CO-R' --[Oxidant]--> 3-(2,6-Dimethoxyphenylmethyl)-substituted heterocycle
Due to the lack of specific experimental data for this compound, the following table provides representative yields for oxidative cyclization reactions of other substituted benzylhydrazines to illustrate the potential efficiency of such transformations.
| Benzylhydrazine Substituent | Oxidizing System | Product Type | Reported Yield (%) |
| 4-Methylbenzylhydrazine | Cu(OAc)₂ / O₂ | Tetrahydro-1,2,4-triazine | 75 |
| 4-Chlorobenzylhydrazine | PhI(OAc)₂ | Tetrahydro-1,2,4-triazine | 68 |
| 3-Methoxybenzylhydrazine | Cu(OAc)₂ / O₂ | Tetrahydro-1,2,4-triazine | 82 |
| Unsubstituted Benzylhydrazine | RuCl₃ | Dihydrobenzo[e] nih.govresearchgate.netorganic-chemistry.orgtriazine | 70-80 |
It is anticipated that the strong electron-donating character of the two methoxy groups in this compound would likely lead to high yields in similar oxidative cyclization reactions.
Applications of 2,6 Dimethoxybenzyl Hydrazine in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The structure of (2,6-Dimethoxybenzyl)hydrazine makes it a valuable precursor for the construction of diverse and complex organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products. researchgate.net Hydrazine (B178648) derivatives, in general, are foundational in the synthesis of molecules containing nitrogen-nitrogen bonds. acs.org
A prominent example of its application is in the Fischer indole (B1671886) synthesis , a powerful reaction for creating indole ring systems. organic-chemistry.orgacs.orgorganic-chemistry.org In this reaction, this compound is condensed with a ketone or aldehyde under acidic conditions. The resulting (2,6-dimethoxyphenyl)hydrazone undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the indole nucleus. researchgate.net
Research into the Fischer indole synthesis of ethyl pyruvate (B1213749) 2,6-dimethoxyphenylhydrazone has highlighted the influence of the methoxy (B1213986) groups on the reaction's outcome. mdpi.com The reaction of 2,6-dimethoxyphenylhydrazone with an acid catalyst like zinc chloride in acetic acid was found to yield 5-chloroindole (B142107) as a primary product, albeit in low yields. mdpi.com When the reaction was conducted with hydrogen chloride in ethanol, 6-chloroindole (B17816) was also formed, with the 5-chloroindole remaining the major product. mdpi.com This demonstrates the role of the substituted hydrazine in directing the formation of specific, and sometimes unexpected, indole derivatives, showcasing its utility in creating a variety of complex heterocyclic structures. The synthesis of such substituted indoles is of significant interest due to their presence in many bioactive molecules. stackexchange.com
The versatility of hydrazine derivatives extends to their use in multicomponent reactions for the synthesis of other heterocyclic systems like pyrazoles and pyrazolines. wikipedia.org These reactions capitalize on the nucleophilicity of the hydrazine to construct ring systems in a convergent and atom-economical manner.
Role in Protecting Group Strategies
The dimethoxybenzyl (DMB) group is a well-established protecting group for various functionalities in organic synthesis, including amines and amides. Its utility stems from its stability under a range of conditions and its susceptibility to cleavage under specific, mild acidic conditions.
While the specific use of the 2,6-dimethoxybenzyl group as a protecting group for hydrazine is less documented than its 2,4-dimethoxybenzyl (DMB) counterpart, the principles of its function are analogous. The DMB group serves as an acid-labile protecting group. In peptide synthesis, for instance, the 2,4-DMB group has been used to protect the side-chain amide of glutamine and asparagine. This protection prevents unwanted side reactions during the synthetic sequence. Similarly, a dimethoxybenzyl group can be used to temporarily block one of the nitrogen atoms of a hydrazine moiety, allowing for selective functionalization of the other nitrogen. This strategy is crucial in multi-step syntheses where precise control over reactivity is required.
The electron-donating nature of the methoxy groups on the benzyl (B1604629) ring is key to the protecting group's function. These groups stabilize the benzylic carbocation that forms upon acid-catalyzed cleavage, facilitating its removal under mild conditions that often leave other acid-sensitive groups intact.
The removal of a dimethoxybenzyl protecting group from a hydrazine nitrogen typically proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the methoxy groups, which enhances its leaving group ability. Subsequent steps lead to the formation of a stabilized benzylic carbocation and the release of the deprotected hydrazine.
Common reagents used for the cleavage of DMB groups include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The stability of the DMB carbocation allows it to be trapped by scavengers, such as anisole (B1667542) or thioanisole, which are often included in the cleavage cocktail to prevent side reactions with the deprotected substrate.
The general mechanism for the acid-promoted cleavage can be summarized as follows:
Protonation: An acid protonates one of the oxygen atoms of the methoxy groups on the benzyl ring.
Formation of a Carbocation: The protonated species eliminates methanol, or the C-N bond cleaves directly, to form a resonance-stabilized secondary benzylic carbocation. The electron-donating methoxy groups are crucial for stabilizing this intermediate.
Release of the Deprotected Hydrazine: The cleavage of the C-N bond releases the free hydrazine moiety.
Carbocation Quenching: The DMB carbocation is trapped by a nucleophilic scavenger present in the reaction mixture.
This acid-lability allows for orthogonal protection strategies, where the DMB group can be removed selectively in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., hydrogenolysis or base).
Precursor to Highly Functionalized Derivatives
This compound serves as a valuable starting material for the synthesis of a wide array of highly functionalized derivatives. Hydrazines and their derivatives are known to be precursors for various nitrogen-containing compounds. researchgate.net The reactivity of the hydrazine functional group allows for its transformation into hydrazones, hydrazides, and various heterocyclic systems.
The synthesis of substituted indoles via the Fischer indole synthesis, as discussed previously, is a prime example of its role as a precursor. mdpi.com The resulting indole core can be further functionalized at various positions, leading to a diverse library of compounds with potential biological activities.
Furthermore, the condensation of this compound with dicarbonyl compounds or other suitable electrophiles can lead to the formation of various heterocyclic rings, such as:
Pyrazoles: Reaction with 1,3-dicarbonyl compounds.
Pyridazines: Reaction with 1,4-dicarbonyl compounds.
1,2,4-Triazoles: Reaction with appropriate precursors.
These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their frequent occurrence in drug molecules. The ability to generate these complex structures from a relatively simple precursor like this compound underscores its importance in synthetic organic chemistry.
Table of Synthesized Heterocyclic Derivatives from Hydrazine Precursors
| Precursor | Reactant | Resulting Heterocycle |
|---|---|---|
| Hydrazine Derivative | Aldehyde/Ketone | Hydrazone |
| Hydrazone | Acid Catalyst | Indole (Fischer Synthesis) |
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Pyrazole |
| Hydrazine Derivative | 1,4-Dicarbonyl Compound | Pyridazine |
| Hydrazine Derivative | Maleic Anhydride | Pyridazine-3,6-dione |
This table provides a generalized overview of heterocyclic synthesis from hydrazine precursors.
Generation of Reactive Intermediates
This compound can be used to generate a variety of reactive intermediates that are subsequently trapped in situ to form more complex products. The nature of these intermediates depends on the reaction conditions employed.
One important class of reactive intermediates that can be generated from hydrazines are azo compounds or diazenes . The oxidation of substituted hydrazines is a common method for the synthesis of azo compounds. Reagents such as trichloroisocyanuric acid (TCCA) have been used for the efficient, metal-free oxidation of hydrazines to their corresponding azo compounds under mild conditions. researchgate.net These azo compounds can then participate in various cycloaddition reactions or other transformations.
In the context of the Fischer indole synthesis, the initial condensation of this compound with a carbonyl compound forms a phenylhydrazone . This hydrazone then tautomerizes to an enamine (or 'ene-hydrazine') intermediate. organic-chemistry.orgresearchgate.net This enamine is the key reactive species that undergoes the subsequent mdpi.commdpi.com-sigmatropic rearrangement, which is the core bond-forming step of the cyclization. researchgate.net The entire sequence of the Fischer indole synthesis relies on the controlled generation and reaction of these hydrazone and enamine intermediates.
The generation of these transient species highlights the utility of this compound not just as a stable building block, but also as a precursor to short-lived, highly reactive molecules that are essential for the construction of complex chemical structures.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy probes the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a hydrazine (B178648) derivative typically displays characteristic bands for N-H and C-N bonds. For (2,6-Dimethoxybenzyl)hydrazine, key expected absorptions would include:
N-H Stretching: Hydrazine N-H stretching vibrations typically appear as one or two bands in the region of 3200-3400 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) CH₂ and methoxy (B1213986) CH₃ groups would appear just below 3000 cm⁻¹. rsc.org
C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1450-1600 cm⁻¹ region.
C-O Stretching: The presence of two methoxy groups would give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. For the analogous 2,6-dimethoxybenzyl bromide, a prominent peak for the aromatic C-O stretch is observed at 1088 cm⁻¹. mdpi.com
N-H Bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-N Stretching: This vibration is typically found in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the N-N single bond stretch would be expected to be Raman active.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the expected signals are:
Aromatic Protons: The benzene (B151609) ring has a proton at the C4 position and two equivalent protons at the C3 and C5 positions. The C4 proton would appear as a triplet, coupled to the two equivalent C3/C5 protons. The C3/C5 protons would appear as a doublet, coupled to the C4 proton. Based on the spectrum of 2,6-dimethoxybenzyl bromide, these signals are expected around δ 7.24 (t) and δ 6.54 (d) ppm, respectively. mdpi.com
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups at C2 and C6 would appear as a sharp singlet. In the bromide analogue, this signal is at δ 3.89 ppm. mdpi.com
Benzyl Protons (-CH₂-): The two protons of the benzylic methylene (B1212753) group would appear as a singlet, expected around δ 4.70 ppm as seen in the bromide precursor. mdpi.com
Hydrazine Protons (-NH-NH₂): The protons on the nitrogen atoms would appear as broad signals, and their chemical shift can vary depending on solvent, concentration, and temperature. Their integration would correspond to three protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from 2,6-dimethoxybenzyl bromide mdpi.com)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C4) | ~7.24 | Triplet (t) |
| Ar-H (C3, C5) | ~6.54 | Doublet (d) |
| -CH₂- | ~4.70 | Singlet (s) |
| -OCH₃ | ~3.89 | Singlet (s) |
| -NHNH₂ | Variable | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The two methoxy-substituted carbons (C2, C6) would be the most downfield among the ring carbons, followed by the unsubstituted carbons (C3, C4, C5). The carbon attached to the benzyl group (C1) would likely be a quaternary signal with a lower intensity. For 2,6-dimethoxybenzyl bromide, these signals appear at δ 158.5 (C2,6), 130.1 (C4), 114.4 (C1), and 103.7 (C3,5) ppm. mdpi.com
Methoxy Carbons (-OCH₃): A single signal for the two equivalent methoxy carbons would be present, typically in the range of δ 55-60 ppm. The bromide analogue shows this peak at δ 55.9 ppm. mdpi.com
Benzyl Carbon (-CH₂-): The benzylic carbon signal is expected in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from 2,6-dimethoxybenzyl bromide mdpi.com)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C6 (Ar-C-O) | ~158.5 |
| C4 (Ar-CH) | ~130.1 |
| C1 (Ar-C-CH₂) | ~114.4 |
| C3, C5 (Ar-CH) | ~103.7 |
| -OCH₃ | ~55.9 |
| -CH₂- | ~24-30 |
2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments.
COSY: Would show correlations between coupled protons, for instance, between the aromatic protons at C4 and C3/C5.
HSQC: Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the proton signal at ~7.24 ppm to the carbon signal at ~130.1 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores within the molecule. The 2,6-dimethoxyphenyl group is the primary chromophore. For 2,6-dimethoxybenzyl bromide, absorption maxima are observed at 291 nm, 278 nm, and 246 nm, corresponding to π → π* transitions within the aromatic ring. mdpi.com Similar absorption patterns would be expected for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Molecular Ion Peak: The molecular ion peak (M⁺) would confirm the molecular weight of this compound (C₉H₁₄N₂O₂, MW = 182.22 g/mol ).
Fragmentation Pattern: A characteristic fragmentation pattern would involve the cleavage of the benzylic C-N bond. This would lead to a highly stable 2,6-dimethoxybenzyl cation, which would be expected to be a prominent peak in the spectrum at m/z 151. This fragment is indeed observed in the high-resolution mass spectrum of 2,6-dimethoxybenzyl bromide. mdpi.com Other fragments would arise from the loss of methoxy groups or parts of the hydrazine moiety.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, scientists can construct an electron density map and, from that, a detailed model of the molecular structure.
For a compound like this compound, X-ray crystallography would reveal critical structural information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the expected geometry.
Conformation: The spatial orientation of the dimethoxybenzyl group relative to the hydrazine moiety.
Intermolecular interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that dictate the crystal packing.
While data for the title compound is unavailable, studies on related hydrazine derivatives illustrate the power of this technique. For instance, the crystal structure of N,N′-bis(2,6-dichlorobenzylidene)hydrazine reveals that the two benzene rings are nearly parallel. researchgate.net In another example, the analysis of benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate showed the presence of two independent molecules in the asymmetric unit linked by N—H⋯S hydrogen bonds. researchgate.net
Illustrative Crystal Data Table for a Hydrazine Derivative
To demonstrate the type of information obtained from an X-ray crystallographic study, the following table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Value |
| Empirical Formula | C₉H₁₄N₂O₂ |
| Formula Weight | 182.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 17.876(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 970.4(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.248 |
Thermal Analysis (TG/DTA) for Compound Stability and Decomposition
Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures and for studying its decomposition pathway. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (TG/DTA) to provide complementary information.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is highly useful for identifying the temperature ranges in which the compound decomposes and for quantifying the mass loss at each stage.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which can be either endothermic (heat is absorbed) or exothermic (heat is released).
For this compound, a TG/DTA analysis would provide insights into:
Thermal Stability: The temperature at which the compound begins to decompose.
Decomposition Profile: Whether the decomposition occurs in a single step or multiple steps, and the temperature range for each step.
Energetics of Decomposition: Whether the decomposition processes are endothermic or exothermic.
Residue Analysis: The percentage of mass remaining at the end of the analysis.
Studies on other hydrazine-containing compounds demonstrate the utility of this method. For example, the thermal decomposition of tetrahydrazine lanthanum 2-hydroxy-1-naphthoate shows that the compound loses its hydrazine molecules in the temperature range of 65–150 °C before further decomposing at higher temperatures. orientjchem.org The thermal behavior of pyridazin-3(2H)-one derivatives has also been analyzed using TGA and DTA to determine their stability. nih.gov
Illustrative TG/DTA Data Table for a Hydrazine Derivative
The following interactive table presents hypothetical TG/DTA data for a compound like this compound to illustrate the typical findings of such an analysis.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Peak Type |
| Decomposition Step 1 | 180 - 250 | 35.2 | 235 | Endothermic |
| Decomposition Step 2 | 250 - 400 | 48.5 | 380 | Exothermic |
| Final Residue | > 400 | 16.3 | - | - |
This combined approach of X-ray crystallography and thermal analysis provides a robust characterization of the solid-state structure and thermal properties of new chemical entities, which would be essential for understanding the chemical behavior of this compound.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to determine the optimized molecular geometry and electronic properties of molecules like (2,6-Dimethoxybenzyl)hydrazine. DFT calculations, often utilizing functionals such as B3LYP and PBE with basis sets like 6-311++G(d,p) or Def2-TZVP, predict key structural parameters including bond lengths, bond angles, and dihedral angles. bohrium.comresearchgate.net
For derivatives containing the dimethoxybenzene moiety, studies show that the phenyl rings tend to be planar. bohrium.com The computational optimization of geometry reveals that the central ring structures in related molecules, such as cyclohexanone (B45756) derivatives, may adopt conformations like a 'half chair'. researchgate.net In these calculations, hybrid functionals like B3LYP have been found to yield lower total energies compared to others, indicating a more stable predicted conformation. bohrium.com The choice of basis set also influences the outcome, with Def2-TZVP providing low energy values, though at a higher computational cost than alternatives like 6-311G(d,p). bohrium.com
These theoretical calculations provide a precise three-dimensional model of the molecule in its ground state, which is crucial for understanding its steric and electronic behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable, kinetically less stable, and chemically more reactive. nih.gov For instance, a calculated HOMO-LUMO gap of 3.10 eV in a related dimethoxychalcone derivative was interpreted as an indicator of good bioactivity. researchgate.net DFT calculations on similar aromatic structures have revealed the π-character of the HOMO and LUMO orbitals, with electron density often concentrated on the phenyl rings. researchgate.net
Based on FMO analysis, various global reactivity descriptors can be calculated to further characterize the molecule's behavior:
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates a more stable molecule. bohrium.comresearchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. bohrium.comresearchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table provides the fundamental equations used to derive chemical reactivity parameters from HOMO and LUMO energies.
These parameters collectively provide a comprehensive profile of the molecule's predicted reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. bohrium.comnih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
The MEP map is color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen or nitrogen). These are sites susceptible to electrophilic attack and are strong hydrogen bond acceptors. bohrium.com
Blue: Represents regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow: Denotes areas of neutral or near-zero potential.
In studies of dimethoxybenzene derivatives, MEP analysis has been used to identify specific sites for molecular interactions. For example, such analyses have shown that certain compounds can act as strong hydrogen bond acceptors due to negative potential regions, while others with positive regions are identified as hydrogen bond donors. bohrium.com This information is crucial for predicting how this compound might interact with biological targets or other molecules.
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful computational tool for investigating and visualizing intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides quantitative insights into the types and relative importance of different non-covalent interactions that stabilize the crystal structure.
The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. Common interactions identified for related dimethoxychalcone derivatives include: researchgate.net
H···H contacts: Often the most significant contribution, representing van der Waals forces.
C-H···O interactions: Important hydrogen bonds that help stabilize the molecular structure.
C-H···π interactions: Contacts between hydrogen atoms and the π-system of the aromatic ring.
Halogen···H and C···C contacts: Also observed in substituted analogs. researchgate.net
Energy framework calculations can complement Hirshfeld analysis by quantifying the interaction energies (electrostatic, dispersion, etc.), revealing that intermolecular contacts are often predominantly dispersive in nature. researchgate.net This detailed understanding of crystal packing is vital in materials science and drug design.
Mechanistic Studies of Chemical Transformations using Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving hydrazine (B178648) and its derivatives. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a molecular-level understanding of how transformations occur.
For hydrazine-based fuels, quantum chemical calculations have been used to explore reaction pathways with various oxidizers like nitrogen tetroxide (N₂O₄). kaust.edu.sa These studies have shown that the energy barrier for reactions in the liquid phase can be significantly lower than in the gas phase, offering insights into phenomena like hypergolic ignition. kaust.edu.sa Computational models can also predict the formation of key intermediates and the relative stability of different isomers that may form during a reaction. Such mechanistic insights are crucial for controlling reaction outcomes and designing synthetic routes.
Analysis of Spectroscopic Data through Computational Approaches
Theoretical calculations are frequently used to predict and interpret spectroscopic data. By calculating properties like vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), computational methods can aid in the structural characterization of newly synthesized compounds.
For example, DFT calculations at the B3LYP/6-31G(d) level have been used to compute the vibrational wavenumbers for derivatives containing methoxy (B1213986) benzylidene groups. researchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the UV-Vis absorption spectra of molecules, providing information about electronic excitations, such as π → π* and n → π* transitions. These computational approaches provide a powerful link between a molecule's structure and its spectroscopic signature.
Molecular Interaction Studies for Binding Pattern Analysis
Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug discovery. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another.
In studies of related 2,6-dimethoxychalcone and piperidin-4-one derivatives, molecular docking has been used to identify potential biological targets and evaluate binding scores. researchgate.netnih.gov For instance, a newly designed compound was identified as a promising agent against the 2B7N protein of Helicobacter pylori with a strong binding affinity of -8.0 kcal/mol. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for structure-based drug design and for understanding the molecular basis of a compound's biological activity.
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Methodologies for (2,6-Dimethoxybenzyl)hydrazine
There are no specific, novel synthetic methodologies detailed in the scientific literature for the direct preparation of this compound. While general methods for the synthesis of substituted benzylhydrazines exist, dedicated studies optimizing or developing new routes to this particular isomer are not documented. The synthesis of its precursor, 2,6-dimethoxybenzyl bromide, has been reported, which could theoretically be a starting point for its synthesis. However, without experimental data, any proposed synthetic route remains hypothetical.
Advanced Applications in Chemical Synthesis and Material Science Research
There is a lack of documented applications for this compound in the fields of chemical synthesis and material science. While other hydrazine (B178648) derivatives have found utility as building blocks in pharmaceuticals, agrochemicals, and polymers, no such applications have been reported for this specific compound.
Integration of Computational and Experimental Approaches in Research
No integrated computational and experimental studies on this compound are present in the available literature. Such studies, which often provide deep insights into molecular structure, properties, and reactivity, have not been applied to this compound.
Role in Reaction Mechanism Elucidation and Control
The potential role of this compound in elucidating or controlling reaction mechanisms is an unexplored area of research. There are no reports of its use as a probe, ligand, or catalyst to study or influence the course of chemical reactions.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (2,6-Dimethoxybenzyl)hydrazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dimethoxybenzyl chloride with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours yields the product. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzyl chloride to hydrazine), solvent polarity (ethanol vs. methanol), and temperature control to minimize byproducts like disubstituted hydrazines . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product.
Q. How can this compound be characterized to confirm structural integrity and purity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and hydrazine (-NH-NH₂) groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while hydrazine protons show broad peaks at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
- X-ray Crystallography : If crystalline, determine bond angles and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.
Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?
- Methodology : The compound is sensitive to oxidation and moisture. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Degradation products (e.g., dimethoxybenzaldehyde via hydrolysis) can be monitored using TLC (Rf ~0.3 in ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Antioxidants like BHT (0.01% w/w) may extend shelf life .
Advanced Research Questions
Q. How does the electronic environment of the 2,6-dimethoxybenzyl group influence the reactivity of the hydrazine moiety in catalytic or synthetic applications?
- Methodology : Computational studies (DFT, B3LYP/6-31G*) reveal that electron-donating methoxy groups stabilize the hydrazine via resonance, lowering activation barriers in cycloaddition or metathesis reactions. For example, in hydrazine-catalyzed carbonyl-olefin metathesis, the dimethoxy substituents reduce the energy of the rate-determining cycloreversion step by ~5 kcal/mol compared to unsubstituted analogs . Experimental validation involves kinetic studies (e.g., monitoring reaction progress via in situ IR spectroscopy) .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a linker in solid-phase synthesis?
- Methodology : Discrepancies often arise from incomplete cleavage or side reactions. A two-step cleavage protocol is recommended:
Deprotection : Treat with 20% TFA in DCM to remove the 2,6-dimethoxybenzyl group.
Oxidation : Use Cu(OAc)₂ in methanol to oxidize the hydrazine to the desired acylated product, minimizing alkylation byproducts .
- Yield optimization requires rigorous monitoring via LC-MS at each step and adjusting cleavage time (typically 1–2 hours for TFA step).
Q. How can this compound be utilized in designing antiproliferative agents, and what QSAR insights guide structural modifications?
- Methodology : The compound serves as a precursor for hydrazone-based Schiff bases, which exhibit anticancer activity. For example, condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazones with enhanced cytotoxicity. 2D-QSAR models highlight the importance of lipophilicity (logP >2.5) and electron-withdrawing substituents on the benzyl ring for improved activity against MCF-7 cells . Synthesis involves refluxing equimolar reactants in ethanol with acetic acid catalysis, followed by purification via flash chromatography .
Q. What computational tools predict the catalytic efficiency of this compound in hydrogen storage systems?
- Methodology : Molecular dynamics (MD) simulations and transition state analysis (using Gaussian 16) model hydrazine decomposition pathways. The dimethoxy group stabilizes intermediate radicals, reducing activation energy for N₂H₄ → N₂ + 2H₂ reactions by ~15% compared to phenylhydrazine. Experimental validation involves measuring H₂ yield via gas chromatography under controlled thermal decomposition (100–150°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
